3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide
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Overview
Description
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide is a complex organic compound featuring benzoselenazolium and imidazolidinylidene moieties
Preparation Methods
The synthesis of 3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide involves multiple steps. The synthetic route typically includes the following steps:
Formation of Benzoselenazolium Core: The initial step involves the synthesis of the benzoselenazolium core through the reaction of appropriate selenazole derivatives with ethylating agents.
Imidazolidinylidene Formation: The next step involves the formation of the imidazolidinylidene moiety by reacting the benzoselenazolium core with suitable imidazolidinone derivatives under controlled conditions.
Final Coupling: The final step involves coupling the benzoselenazolium and imidazolidinylidene moieties through a series of condensation reactions, followed by purification to obtain the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis due to its unique structural properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide can be compared with similar compounds such as:
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl]benzoselenazolium bromide
- 3-Ethyl-2-[2-[3-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl]ethenyl]benzothiazolium iodide
- 3-ethyl-2-[2-[(3-ethyl-3H-benzoselenazol-2-ylidene)methyl]but-1-enyl]benzoselenazolium iodide
These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical reactivity and applications.
Properties
CAS No. |
93964-28-4 |
---|---|
Molecular Formula |
C32H31IN4OSe2 |
Molecular Weight |
772.5 g/mol |
IUPAC Name |
(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]-5-[(2Z)-2-(3-ethyl-1,3-benzoselenazol-2-ylidene)ethylidene]-1-phenylimidazolidin-4-one;iodide |
InChI |
InChI=1S/C32H31N4OSe2.HI/c1-4-33-24-16-10-12-18-27(24)38-30(33)21-20-26-32(37)35(6-3)29(36(26)23-14-8-7-9-15-23)22-31-34(5-2)25-17-11-13-19-28(25)39-31;/h7-22H,4-6H2,1-3H3;1H/q+1;/p-1/b26-20+,30-21-; |
InChI Key |
BDDKZXTYLKCYSK-ZWAXMQAOSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2[Se]/C1=C\C=C\3/C(=O)N(/C(=C\C4=[N+](C5=CC=CC=C5[Se]4)CC)/N3C6=CC=CC=C6)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC=C3C(=O)N(C(=CC4=[N+](C5=CC=CC=C5[Se]4)CC)N3C6=CC=CC=C6)CC.[I-] |
Origin of Product |
United States |
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